N-cycloheptyl-1-[1-(cycloheptylamino)-1-oxobutan-2-yl]-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-CYCLOHEPTYL-1-{1-[(CYCLOHEPTYLAMINO)CARBONYL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-CYCLOHEPTYL-1-{1-[(CYCLOHEPTYLAMINO)CARBONYL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N~3~-CYCLOHEPTYL-1-{1-[(CYCLOHEPTYLAMINO)CARBONYL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole ring or the cycloheptyl groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazole derivatives.
Scientific Research Applications
N~3~-CYCLOHEPTYL-1-{1-[(CYCLOHEPTYLAMINO)CARBONYL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N3-CYCLOHEPTYL-1-{1-[(CYCLOHEPTYLAMINO)CARBONYL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N~3~-Cycloheptyl-1H-pyrazole-3-carboxamide: A simpler analog with similar structural features but lacking the additional cycloheptylamino group.
1-{1-[(Cycloheptylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide: Another related compound with a different substitution pattern on the pyrazole ring.
Uniqueness
N~3~-CYCLOHEPTYL-1-{1-[(CYCLOHEPTYLAMINO)CARBONYL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of cycloheptyl groups and the pyrazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H36N4O2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-cycloheptyl-1-[1-(cycloheptylamino)-1-oxobutan-2-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H36N4O2/c1-2-20(22(28)24-18-13-9-5-6-10-14-18)26-16-15-19(25-26)21(27)23-17-11-7-3-4-8-12-17/h15-18,20H,2-14H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
COHAKPBMWZZXHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1CCCCCC1)N2C=CC(=N2)C(=O)NC3CCCCCC3 |
Origin of Product |
United States |
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